2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Overview
Description
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound that features a bromophenyl group attached to a tetrahydrooxazolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride typically involves the condensation of 4-bromobenzaldehyde with a suitable amine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as p-toluenesulfonic acid or zinc chloride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processing to enhance reaction efficiency and yield. This approach allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium methoxide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated compound. Substitution reactions often result in the replacement of the bromine atom with another functional group .
Scientific Research Applications
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the oxazolo-pyridine ring system can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
- 2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
- 2-(4-Methylphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Uniqueness
Compared to these similar compounds, 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom’s size and electronegativity can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable tool in various research applications .
Properties
IUPAC Name |
2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O.ClH/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12;/h1-4,14H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZUMCLFRFNGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-04-6 | |
Record name | Oxazolo[4,5-c]pyridine, 2-(4-bromophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.